Ethyl (4-formyl-2-methoxyphenoxy)acetate

描述

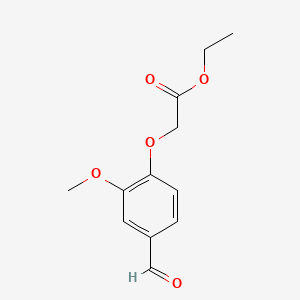

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYWLZTVBMJCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359527 | |

| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-70-1 | |

| Record name | Acetic acid, 2-(4-formyl-2-methoxyphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 4 Formyl 2 Methoxyphenoxy Acetate

Established Synthetic Pathways for Ethyl (4-formyl-2-methoxyphenoxy)acetate

Established methods for synthesizing this compound primarily revolve around the Williamson ether synthesis, a reliable and well-documented reaction. These methods can be categorized into multi-step and one-pot strategies.

Multi-Step Synthesis Approaches

The most common multi-step synthesis involves the reaction of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). This process generally consists of two discrete steps:

Phenoxide Formation: Vanillin is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to displace the halide and form the desired ether linkage.

A typical procedure involves dissolving vanillin in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), and adding a base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃). chemicalbook.commdpi.com After stirring to form the phenoxide, ethyl bromoacetate is added, and the mixture is often heated under reflux to drive the reaction to completion. chemicalbook.commdpi.com For instance, a related synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is achieved by reacting 5-iodovanillin (B1580916) with ethyl bromoacetate in acetone with caesium carbonate, refluxing for one hour to achieve a 49% yield. chemicalbook.com Similarly, the alkylation of p-nitrophenol with ethyl bromoacetate is effectively carried out in dry acetone using potassium carbonate. mdpi.com

An alternative multi-step route involves the initial synthesis of (4-formyl-2-methoxyphenoxy)acetic acid, which is then esterified to yield the final product. researchgate.net The acid precursor is synthesized from vanillin and chloroacetic acid under basic conditions. researchgate.net The subsequent esterification can be achieved using standard methods, such as Fischer esterification with ethanol (B145695) in the presence of an acid catalyst.

One-Pot Reaction Strategies

In a hypothetical one-pot procedure based on established Williamson ether synthesis protocols, vanillin, potassium carbonate, and a catalytic amount of potassium iodide could be combined in acetone. mdpi.com Ethyl bromoacetate would then be added to the mixture, which is heated until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC). This approach avoids the isolation of the intermediate potassium vanillinate salt. A similar two-step, one-pot process is used for synthesizing ethyl-2-(4-aminophenoxy)acetate, where the initial alkylation product is not isolated but is directly subjected to a reduction step in the same reaction sequence. mdpi.com

Novel Synthetic Routes and Innovations in this compound Production

Recent advancements in chemical synthesis have emphasized the incorporation of green chemistry principles and the use of catalysts to improve the environmental footprint and efficiency of reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the context of synthesizing this compound, this can be achieved by:

Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as acetone or, ideally, developing solvent-free reaction conditions. nih.govnih.gov

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis is inherently quite atom-economical, with the main byproduct being a salt.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

One approach involves photocatalysis, which uses light to drive chemical reactions, often under mild conditions. nih.gov While a specific photocatalytic route for this compound is not widely documented, the exploration of such technologies aligns with green chemistry goals.

Catalytic Approaches in this compound Preparation

Catalysts can significantly enhance the rate and selectivity of the synthesis. In the Williamson ether synthesis of this compound, two main types of catalysis are particularly relevant:

Phase-Transfer Catalysis (PTC): When using an aqueous base with an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to shuttle the phenoxide ion from the aqueous phase to the organic phase where the ethyl haloacetate resides, thereby accelerating the reaction.

Iodide Catalysis: The addition of a catalytic amount of potassium iodide (KI) can increase the reaction rate when using ethyl chloroacetate. The iodide ion undergoes a Finkelstein reaction with the chloroacetate to form the more reactive ethyl iodoacetate in situ. mdpi.com

Purification and Isolation Techniques in this compound Synthesis Research

Following the completion of the synthesis reaction, a systematic workup and purification procedure is essential to isolate this compound in high purity. The typical first step involves quenching the reaction, often by adding water or crushed ice. walisongo.ac.idchemicalbook.com The crude product is then extracted from the aqueous mixture using an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). walisongo.ac.idchemicalbook.commdpi.com

The organic phase is subsequently washed to remove residual base, salts, and other water-soluble impurities. This washing step is commonly performed with water and/or a saturated sodium chloride solution (brine). walisongo.ac.idchemicalbook.com After washing, the organic solution is dried over an anhydrous drying agent, like magnesium sulfate (B86663) or sodium sulfate, to remove any dissolved water. walisongo.ac.idchemicalbook.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. walisongo.ac.idchemicalbook.commdpi.com

For final purification, column chromatography over silica (B1680970) gel is the most frequently cited method. walisongo.ac.idchemicalbook.com A solvent system, or eluent, is chosen to effectively separate the desired product from unreacted starting materials and byproducts. Common eluents for this type of compound include dichloromethane or mixtures of n-hexane and ethyl acetate. walisongo.ac.idchemicalbook.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined. walisongo.ac.id Evaporation of the solvent from the combined pure fractions yields the purified compound. In cases where the final product is a solid, recrystallization from a suitable solvent system can be employed as a final step to obtain a highly pure, crystalline solid. mdpi.com

Chemical Reactivity and Derivatization Studies of Ethyl 4 Formyl 2 Methoxyphenoxy Acetate

Functional Group Transformations of the Formyl Moiety

The aldehyde group is a versatile functional handle, participating in a wide range of reactions including reduction, oxidation, and condensation, which facilitate the creation of various molecular scaffolds.

The formyl group of Ethyl (4-formyl-2-methoxyphenoxy)acetate can be selectively reduced to a primary alcohol. This transformation is commonly achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, effectively converting aldehydes to alcohols without affecting the less reactive ester group. masterorganicchemistry.com The reaction, typically conducted in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature, yields Ethyl (4-(hydroxymethyl)-2-methoxyphenoxy)acetate. ugm.ac.id This reduction is a standard method for converting aromatic aldehydes into their corresponding benzyl (B1604629) alcohols. masterorganicchemistry.comugm.ac.id

Table 1: Reduction of this compound

| Reactant | Reagent(s)/Conditions | Product |

|---|

The aldehyde functional group is susceptible to oxidation, yielding the corresponding carboxylic acid. This transformation on vanillin (B372448) and its derivatives is well-documented and can be achieved using various oxidizing agents. researchgate.netacs.org Common reagents for oxidizing aldehydes include potassium permanganate (B83412) (KMnO₄) or Tollens' reagent (ammoniacal silver nitrate (B79036) solution). ncert.nic.in The oxidation of this compound would produce (4-(ethoxycarbonylmethoxy)-3-methoxy)benzoic acid. Studies on vanillin itself show that its oxidation to vanillic acid can enhance certain biological properties. researchgate.net

Table 2: Oxidation of this compound

| Reactant | Reagent(s)/Conditions | Product |

|---|---|---|

| This compound | KMnO₄ or Tollens' Reagent | (4-(Ethoxycarbonylmethoxy)-3-methoxy)benzoic acid |

One of the most characteristic reactions of the formyl group is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is widely reported for vanillin and its derivatives. researchgate.net The synthesis is typically carried out by refluxing the aldehyde with a primary amine in an alcohol solvent, such as methanol or ethanol, sometimes with a catalytic amount of acid. wisdomlib.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the Schiff base. This method allows for the introduction of a wide variety of substituents, depending on the chosen primary amine.

Table 3: Schiff Base Formation from this compound

| Reactant | Reagent(s)/Conditions | Product Type |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | Methanol or Ethanol, Reflux | Ethyl (2-methoxy-4-(((R)-imino)methyl)phenoxy)acetate (Schiff Base) |

Beyond simple reduction and condensation, the formyl group can participate in various carbon-carbon bond-forming reactions. The Knoevenagel condensation is a notable example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, barbituric acid). wikipedia.org Studies on vanillin derivatives demonstrate their successful use in Knoevenagel condensations, often catalyzed by a weak base like piperidine (B6355638) or proline in an ethanol solvent. researchgate.netresearchgate.netmdpi.com Reacting this compound with an active methylene compound like malonic acid would lead to a substituted cinnamic acid derivative after subsequent dehydration.

Table 4: Knoevenagel Condensation of this compound

| Reactant | Reagent(s)/Conditions | Product Type |

|---|---|---|

| This compound + Malonic Acid | Proline or Piperidine, Ethanol, Heat | (E)-3-(4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl)acrylic acid |

Modifications of the Ester Group in this compound

The ethyl ester group provides another site for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, using a dilute mineral acid like HCl or H₂SO₄, is a reversible process. chemguide.co.uklibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally more efficient. chemguide.co.ukmasterorganicchemistry.com Heating the ester under reflux with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) yields the sodium salt of the carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid, and ethanol. Subsequent acidification of the salt regenerates the free carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with a large excess of methanol in the presence of an acid catalyst would lead to the formation of Mthis compound and ethanol. Using the alcohol as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

Table 5: Reactions at the Ester Moiety

| Reaction | Reactant | Reagent(s)/Conditions | Product(s) |

|---|

| Hydrolysis (Saponification) | this compound | 1. NaOH (aq), Reflux 2. H₃O⁺ | (4-formyl-2-methoxyphenoxy)acetic acid + Ethanol | | Transesterification | this compound | Methanol (excess), Acid catalyst (e.g., H₂SO₄) | Mthis compound + Ethanol |

Amidation and Other Ester Derivatives

The ester functionality in this compound is a key site for derivatization, allowing for the synthesis of a variety of amides and other ester analogs. These transformations typically proceed via initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then acts as a versatile intermediate.

The hydrolysis of the ethyl ester to (4-formyl-2-methoxyphenoxy)acetic acid is a fundamental step. This reaction can be carried out under basic conditions, for example, using potassium carbonate in a methanol-water mixture. The resulting carboxylate salt is then acidified to yield the carboxylic acid orientjchem.org. This acid is a crucial precursor for the synthesis of various amide derivatives.

The direct conversion of esters to amides is also a well-established synthetic route. This can be achieved by heating the ester with an appropriate amine, sometimes in the presence of a catalyst. While specific examples for the direct amidation of this compound are not extensively documented in the literature, general methods for the amidation of ethyl esters suggest this is a feasible pathway. For instance, organocatalysts can facilitate the N-acetylation of amines using ethyl acetate (B1210297) as the acyl donor mdpi.com. The synthesis of related amide structures, such as ethyl 4-[2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamido]benzoate, further confirms that the (4-formyl-2-methoxyphenoxy)acetyl moiety can be readily incorporated into amide linkages sigmaaldrich.com.

Transesterification offers another avenue for creating diverse ester derivatives. This process involves the reaction of the parent ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group masterorganicchemistry.com. For example, reacting this compound with a higher alcohol could yield the corresponding higher alkyl ester. Supercritical conditions have also been employed for transesterification reactions of ethyl acetate, suggesting a potential method for solvent-free derivatization researchgate.net. The use of solid acid catalysts can also promote the efficient transesterification of ethyl esters researchgate.netorganic-chemistry.org.

Table 1: Examples of Amidation and Ester Derivatization Starting from Related Compounds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| (4-formyl-2-methoxyphenoxy)acetic acid | Substituted Amines/Coupling Agents | Corresponding Amides | Amidation | mdpi.com |

| Ethyl Acetate | Primary/Secondary Amines, Acetic Acid (catalyst) | N-acetylated amines | Amidation | mdpi.com |

| Ethyl Ester | Methyl Alcohol, Catalyst (e.g., 1a) | Methyl Ester | Transesterification | researchgate.net |

| Ethyl Heptanoate | Methyl Alcohol, PAFR catalyst | Methyl Heptanoate | Transesterification | researchgate.net |

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to functionalization through various substitution reactions, including electrophilic aromatic substitution and directed ortho-metalation.

The electron-donating methoxy (B1213986) group and the ether oxygen atom activate the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to these groups. The formyl group, being an electron-withdrawing group, is a meta-director. The interplay of these directing effects governs the regioselectivity of substitution reactions.

A notable example of electrophilic aromatic substitution on a closely related precursor is the iodination of 5-iodovanillin (B1580916), which is used to synthesize ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. In this reaction, the iodine atom is introduced onto the aromatic ring prior to the addition of the ethyl acetate moiety. The synthesis involves reacting 5-iodovanillin with ethyl bromoacetate (B1195939) in the presence of cesium carbonate in acetone (B3395972) researchgate.net. This demonstrates that the aromatic ring can be halogenated, opening up possibilities for further derivatization through cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.org. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, forming an aryllithium intermediate that can then react with various electrophiles wikipedia.orgbaranlab.org.

In this compound, both the methoxy group and the ether linkage have the potential to act as DMGs. The lone pairs on the oxygen atoms can coordinate to the lithium atom of the organolithium reagent, facilitating deprotonation at the adjacent ortho-position baranlab.orguwindsor.ca. The methoxy group is a well-established and effective DMG researchgate.netharvard.edu. Therefore, treatment of this compound with a strong base like n-butyllithium could potentially lead to lithiation at the C3 position (ortho to the methoxy group). The resulting aryllithium species could then be trapped with a range of electrophiles to introduce new substituents with high regiocontrol. It is important to consider that the aldehyde and ester functionalities may not be stable to strongly basic and nucleophilic organolithium reagents, potentially requiring protection strategies.

Table 2: Potential Directed Ortho-Metalation of this compound

| Directing Group | Position of Lithiation | Potential Electrophiles | Potential Products | Reference (Principle) |

| Methoxy (-OCH₃) | C3 | Alkyl halides, Carbonyls, Silyl chlorides | 3-Substituted derivatives | wikipedia.orgharvard.edu |

| Ether (-OCH₂COOEt) | C3 or C5 | Alkyl halides, Carbonyls, Silyl chlorides | 3- or 5-Substituted derivatives | baranlab.orguwindsor.ca |

Investigations into Reaction Mechanisms of this compound Derivatization

Understanding the mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes. This includes kinetic studies of the key reaction steps and spectroscopic monitoring of the transformation process.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the derivatization of this compound, the hydrolysis of the ester to the carboxylic acid is a critical step for subsequent amidation. The kinetics of ester hydrolysis are well-studied and typically follow second-order kinetics under alkaline conditions, being first-order with respect to both the ester and the hydroxide ion chemrxiv.org. However, when the base is in large excess, the reaction can be treated as a pseudo-first-order process chemrxiv.org.

Studies on the hydrolysis of similar esters, such as phenyl acetate and ethyl acetate, have shown that the reaction rate is influenced by factors like temperature, pH, and the nature of the solvent researchgate.netias.ac.in. For instance, the rate of hydrolysis of piceid, a phenolic compound, was found to be significantly affected by the solvent composition researchgate.net. The alkaline hydrolysis of ethyl acetate in acetone-water mixtures has also been investigated, revealing the complex interplay of solvent effects on the reaction kinetics ias.ac.in. It is expected that the hydrolysis of this compound would exhibit similar dependencies. The rate of this hydrolysis can be monitored by titrating the amount of base consumed over time youtube.com.

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time. For the derivatization of this compound, Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful.

FTIR spectroscopy can be employed to follow the transformation of the functional groups. For example, during the hydrolysis of the ester, the disappearance of the characteristic ester carbonyl (C=O) stretching vibration (typically around 1750 cm⁻¹) and the appearance of the broad hydroxyl (-OH) stretch of the carboxylic acid (around 3000 cm⁻¹) and the carboxylic acid carbonyl stretch (around 1710 cm⁻¹) would indicate the progress of the reaction. Similarly, in an amidation reaction, the appearance of the amide carbonyl stretch (around 1650 cm⁻¹) and N-H stretching vibrations would be observed nih.gov.

¹H NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of reactant signals and the appearance of product signals. For instance, the ethyl group of the ester gives a characteristic triplet and quartet pattern. Upon hydrolysis or amidation, these signals would be replaced by new signals corresponding to the protons of the product. Monitoring the integration of these signals over time allows for the quantification of the reaction progress. Spectroscopic analysis of related vanillin derivatives has demonstrated the utility of these techniques in confirming chemical transformations orientjchem.orgresearchgate.net.

Table 3: Spectroscopic Changes During Derivatization of this compound

| Transformation | Spectroscopic Technique | Key Spectral Change | Reference (Principle) |

| Ester Hydrolysis | FTIR | Disappearance of ester C=O stretch (~1750 cm⁻¹), appearance of carboxylic acid -OH and C=O stretches. | nih.gov |

| Ester Hydrolysis | ¹H NMR | Disappearance of ethyl group signals (triplet and quartet). | orientjchem.org |

| Amidation | FTIR | Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H stretches. | nih.gov |

| Amidation | ¹H NMR | Appearance of new signals corresponding to the amide product. | orientjchem.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on Ethyl 4 Formyl 2 Methoxyphenoxy Acetate and Its Analogues

Design and Synthesis of Analogues and Derivatives of Ethyl (4-formyl-2-methoxyphenoxy)acetate

The design and synthesis of analogues of this compound are centered around the vanillin (B372448) scaffold. The inherent reactivity of the aldehyde, hydroxyl, and methoxy (B1213986) groups on the vanillin core allows for a multitude of chemical transformations, leading to a diverse library of derivatives. researchgate.netnih.gov

Systematic Structural Modifications

Systematic structural modifications of the this compound scaffold involve the chemical alteration of its key functional groups. Common synthetic strategies include:

Schiff Base Formation: The aldehyde group readily undergoes condensation with various primary amines to form Schiff bases (imines). This approach has been widely used to synthesize a variety of vanillin derivatives with diverse substituents, which in turn allows for the modulation of their biological activities. nih.govjomb.org For instance, reacting acetyl nitro vanillin with different substituted amines has yielded Schiff bases with notable antimicrobial potential. nih.gov

Heterocycle Formation: The vanillin core can be incorporated into various heterocyclic ring systems. For example, pyrazoline derivatives of vanillin have been synthesized by condensing chalcones (derived from vanillin) with thiosemicarbazide. ijpsdronline.comresearchgate.net Another common modification involves the "click chemistry" synthesis of 1,2,3-triazole derivatives from vanillin precursors. nih.gov

Hydrazone Synthesis: The aldehyde functionality can also be converted to hydrazones by reaction with hydrazine (B178648) derivatives. This has led to the development of novel vanillin-derived hydrazone compounds with potential antimicrobial and anticancer activities. documentsdelivered.com

Etherification and Esterification: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can influence the lipophilicity and pharmacokinetic properties of the resulting compounds. An example is the synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate from 5-iodovanillin (B1580916) and ethyl bromoacetate (B1195939). nih.gov

These synthetic approaches enable the systematic exploration of the chemical space around the this compound core, providing a foundation for detailed SAR studies.

Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. princeton.edudrughunter.comresearchgate.netresearchgate.net In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule.

Carboxylic Acid Bioisosteres: The ester group in this compound is a key feature. Bioisosteric replacement of the carboxylic acid ester with other functional groups such as tetrazoles, hydroxamic acids, or sulfonamides can modulate the acidity, polarity, and binding interactions of the molecule. drughunter.com This strategy is often employed to improve oral bioavailability and cell permeability.

Amide Bond Mimetics: In derivatives where an amide linkage is present, replacing it with bioisosteres like a trifluoroethylamine group can increase metabolic stability by reducing susceptibility to enzymatic cleavage. drughunter.com

The application of bioisosteric replacement allows for the fine-tuning of the pharmacological profile of this compound analogues, often leading to compounds with improved drug-like properties.

Exploration of Substituent Effects on Biological Activity Profiles

Electronic Effects on Activity

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the biological activity of vanillin derivatives.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group (NO₂), has been shown to enhance the antimicrobial activity of certain vanillin derivatives. nih.gov For example, Schiff base derivatives of nitrovanillin exhibited significant activity against E. coli. nih.gov The presence of a nitro group can also influence the reactivity of other functional groups on the molecule. uni.eduuni.edu

Electron-Donating Groups: Conversely, electron-donating groups, such as methoxy (OCH₃) or hydroxyl (OH) groups, can also modulate biological activity. The antioxidant properties of vanillin derivatives are often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. nih.gov The presence of an electron-donating substituent can enhance the antioxidant properties of this class of compounds. nih.gov

| Derivative Type | Substituent | Effect on Activity | Reference |

| Schiff Bases | Nitro group (electron-withdrawing) | Enhanced antimicrobial activity | nih.gov |

| Amines | Tertiary amino group (electron-donating) | Enhanced antioxidant activity | nih.gov |

Steric Effects on Activity

Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, plays a crucial role in determining the interaction of a compound with its biological target.

Ortho-Substituents: The presence of a substituent at the ortho position to a reactive group can sterically hinder its ability to react. uni.eduuni.edu For example, the reactivity of the aldehyde group in vanillin derivatives can be influenced by substituents at the C2 or C6 positions.

Bulky Groups: The introduction of bulky substituents can either enhance or diminish biological activity depending on the size and shape of the target's binding pocket. In some cases, bulkier groups can lead to better selectivity for a particular biological target. For instance, molecular modeling studies on naphthalimido and phthalimido vanillin derivatives suggested that molecules with bulkier groups exhibited better selectivity for butyrylcholinesterase. nih.gov

| Derivative Class | Substituent Feature | Influence on Activity | Reference |

| Naphthalimido/Phthalimido Vanillins | Bulky groups | Improved butyrylcholinesterase selectivity | nih.gov |

| Vanillin Derivatives | Ortho-substituents | Steric hindrance affecting reactivity | uni.eduuni.edu |

Lipophilicity and its Influence on Activity

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Correlation with Activity: Quantitative Structure-Activity Relationship (QSAR) studies on various classes of compounds have often shown a correlation between lipophilicity and biological activity. nih.gov For 1,3-diarylpropenones, lipophilic parameters were found to have a significant correlation with their anti-inflammatory activity. nih.gov The ability of a molecule to cross cell membranes and reach its target is often dependent on its lipophilicity.

| Compound Class | Modification | Impact on Lipophilicity | Consequence for Activity | Reference |

| Vanillin-derived Triazoles | Introduction of propyloxy group | Controlled lipophilic character | Potential for improved bioavailability | nih.gov |

| 1,3-Diarylpropenones | Varied substituents | Altered lipophilicity | Significant correlation with anti-inflammatory activity | nih.gov |

Correlation of Structural Features with Desired Functional Properties

The functional properties of a molecule like this compound are intrinsically linked to its three-dimensional structure. The arrangement of its constituent atoms dictates how it interacts with biological targets and how it is processed within a biological system.

The binding of a ligand to its receptor is a highly specific event, governed by a range of non-covalent interactions. For the this compound scaffold, each structural component—the ethyl ester, the formyl group, the methoxy group, and the phenoxyacetate (B1228835) core—plays a potential role in receptor recognition and binding affinity.

The Role of the Formyl Group: The aldehyde (formyl) group is a key feature. It can act as a hydrogen bond acceptor and its carbonyl carbon is electrophilic. Modifications to this group would significantly impact binding. For instance, reduction to an alcohol would change its hydrogen bonding capacity, while oxidation to a carboxylic acid would introduce a negative charge, potentially forming salt bridges or strong hydrogen bonds.

Influence of the Methoxy Group: The methoxy group at the 2-position of the phenyl ring can influence conformation and electronic properties. It can act as a hydrogen bond acceptor and its steric bulk can dictate the orientation of the molecule within a binding pocket. Replacing it with groups of varying size and electronics (e.g., ethoxy, hydroxyl, or a halogen) would probe the steric and electronic requirements of the receptor in that region.

The Ethyl Acetate (B1210297) Moiety: The ethyl acetate group provides a region for potential hydrophobic and van der Waals interactions. The ester carbonyl can also act as a hydrogen bond acceptor. Varying the length of the alkyl chain of the ester (e.g., methyl, propyl) or replacing the ester with an amide could modulate binding affinity and selectivity.

Hypothetical SAR Data for Receptor Binding Affinity

To illustrate these principles, the following table presents hypothetical binding affinity data for a series of analogues.

| Compound | R1 (at 4-position) | R2 (at 2-position) | R3 (Ester Alkyl Group) | Receptor Binding Affinity (IC50, nM) |

| 1 (Parent) | -CHO | -OCH3 | -CH2CH3 | 150 |

| 2 | -CH2OH | -OCH3 | -CH2CH3 | 450 |

| 3 | -COOH | -OCH3 | -CH2CH3 | 50 |

| 4 | -CHO | -OH | -CH2CH3 | 120 |

| 5 | -CHO | -OCH3 | -CH3 | 200 |

| 6 | -CHO | -OCH3 | -CH2CH2CH3 | 130 |

This data is illustrative and not based on experimental results.

Metabolic stability is a critical property that influences a drug's half-life and oral bioavailability. The chemical structure of this compound presents several potential sites for metabolic transformation.

Ester Hydrolysis: Esters are susceptible to hydrolysis by esterase enzymes, which would convert the ethyl ester to a carboxylic acid. This is often a rapid metabolic pathway. Modifying the steric hindrance around the ester, for example by introducing bulky groups on the ethyl chain, can slow down this process.

Oxidation and Reduction of the Formyl Group: The aldehyde group can be readily oxidized to a carboxylic acid by aldehyde dehydrogenases or reduced to an alcohol by alcohol dehydrogenases.

O-Demethylation: The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, resulting in a phenol (B47542).

Strategies to enhance metabolic stability could involve replacing metabolically labile groups with more robust alternatives. For example, replacing the ester with an amide, which is generally more resistant to hydrolysis, or substituting the formyl group with a more stable electron-withdrawing group could improve the compound's metabolic profile.

Advanced Methodologies in SAR/SPR Analysis for this compound Series

To accelerate the process of lead optimization, computational methods are often employed alongside traditional synthetic chemistry.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, a QSAR model could be developed to predict the binding affinity of new analogues before they are synthesized.

A typical QSAR study would involve:

Data Collection: A dataset of synthesized analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area, electronic properties) is calculated.

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is tested using an external set of compounds not used in the model generation.

A hypothetical QSAR equation for this series might look like:

log(1/IC50) = a(logP) - b(Polar Surface Area) + c*(Dipole Moment) + constant

Where 'a', 'b', and 'c' are coefficients determined by the statistical analysis. Such a model can guide the design of new analogues with potentially improved activity.

Fragment-based drug design (FBDD) is a powerful strategy for hit identification and lead optimization. nih.gov This approach involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The this compound scaffold itself can be deconstructed into key fragments:

The 2-methoxyphenoxy moiety

The acetate linker

The formylphenyl group

In an FBDD approach, these or similar fragments would be screened individually. If, for example, the 2-methoxyphenoxy fragment showed binding to a target, medicinal chemists would then explore how to elaborate this fragment, potentially by adding the acetate linker and then exploring various substitutions on the phenyl ring to build up potency. This modular approach allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency. chemrxiv.org

Biological and Pharmacological Investigations Involving Ethyl 4 Formyl 2 Methoxyphenoxy Acetate

In Vitro Biological Screening Methodologies for Ethyl (4-formyl-2-methoxyphenoxy)acetate

In vitro screening is a critical first step in evaluating the therapeutic potential of a chemical entity. These laboratory-based assays can provide preliminary data on a compound's interaction with biological targets such as enzymes, cells, and receptors.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in identifying molecules that can modulate the activity of specific enzymes, which are often implicated in disease pathways. A thorough review of existing scientific literature reveals a lack of specific studies detailing the evaluation of this compound in enzyme inhibition assays. While derivatives of the parent molecule, vanillin (B372448), have been investigated as inhibitors for enzymes like tyrosinase, there is no published data available for the direct enzyme inhibitory activity of this compound itself.

Exploration of Potential Biological Activities of this compound

Preliminary explorations into the biological activities of a compound often focus on its potential antimicrobial and anti-inflammatory effects, as these are common properties of natural product derivatives.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a global health priority. While vanillin and its derivatives are known to possess some antimicrobial properties, specific data on the antimicrobial activity of this compound is not available.

One study detailed the synthesis of a series of 1,3,4-thiadiazole (B1197879) derivatives starting from 2-(4-formyl-2-methoxyphenoxy)acetic acid, the carboxylic acid precursor of this compound. arabjchem.org In this research, the synthesized thiadiazole derivatives were evaluated for their in vitro antimicrobial activities against several microbial strains and showed significant activity. arabjchem.org However, the study did not report any antimicrobial testing results for the starting material, 2-(4-formyl-2-methoxyphenoxy)acetic acid, or its ethyl ester. arabjchem.org

Another study focused on synthesizing thiazole (B1198619) derivatives and screening them for antimicrobial activity. researchgate.net While this research utilized a similarly named compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, it is structurally distinct from this compound, and therefore the results are not directly applicable. researchgate.net

Anti-inflammatory Potential Investigations

Inflammation is a key factor in numerous diseases, making the discovery of novel anti-inflammatory agents a significant area of research. Derivatives of vanillin have been noted for their anti-inflammatory potential. For instance, 2-methoxy-4-vinylphenol, a related natural compound, has been shown to exhibit anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) expression. nih.gov Other studies have investigated the anti-inflammatory effects of ethyl acetate (B1210297) extracts from various plants. epa.govresearchgate.net

However, a direct investigation into the anti-inflammatory potential of this compound has not been reported in the available scientific literature. There are no published studies that have specifically assessed this compound for its ability to modulate inflammatory pathways or its effects in models of inflammation.

Antioxidant Activity Assessments

Direct experimental evaluation of the antioxidant activity of this compound is not extensively documented. However, the core structure, which is derived from vanillin, is a well-known antioxidant. The antioxidant potential of related compounds is often attributed to the phenolic hydroxyl group. In the case of this compound, this hydroxyl group is etherified, which may impact its antioxidant capacity.

Studies on analogous compounds, such as ethyl vanillin, have shown significant antioxidant effects in various assays, including the oxygen radical absorbance capacity (ORAC) assay. researchgate.net It has been noted that ethyl vanillin can reduce levels of reactive oxygen species (ROS). researchgate.net The antioxidant activity of such compounds is often linked to the presence of a phenolic hydroxyl group and a methoxy (B1213986) group on the benzene (B151609) ring. researchgate.net

Anticancer Research Applications

There is a scarcity of research specifically investigating the anticancer properties of this compound. However, related compounds containing the phenoxyacetate (B1228835) moiety have been explored for their cytotoxic effects. For instance, a structurally similar compound, ethyl (4-formylphenoxy)acetate, has been reported to exhibit cytotoxic activity against cancer cells in vitro. cymitquimica.com This activity has been associated with its ability to form conjugates, potentially with monoclonal antibodies, and its interaction with DNA. cymitquimica.com

Furthermore, derivatives of 2-methoxyphenols, the parent class to which this compound belongs, have been a focus of anticancer research. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has demonstrated anticancer effects in breast cancer cell lines by dually regulating VEGFR2 and PPARγ. nih.gov This compound was shown to inhibit cancer cell growth, induce apoptosis, and suppress migration and invasion. nih.gov

Other Pharmacological Modulations

Mechanistic Studies of Biological Action of this compound

Due to the limited research on the biological activities of this compound, detailed mechanistic studies are not available for this specific compound. The following sections discuss the potential mechanisms of action based on studies of related molecules.

Investigation of Molecular Targets and Pathways

For the related compound, ethyl (4-formylphenoxy)acetate, interaction with DNA has been suggested as a potential molecular mechanism for its cytotoxic effects. cymitquimica.com In the broader class of 2-methoxyphenol derivatives, specific molecular targets have been identified. For instance, the anticancer activity of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) in breast cancer has been attributed to its dual regulation of VEGFR2 and PPARγ. nih.gov

Cell Signaling Pathway Perturbations

The anticancer effects of MMPP, a related 2-methoxyphenol derivative, are mediated through the downregulation of the AKT signaling pathway, which is triggered by the modulation of VEGFR2 and PPARγ. nih.gov This compound was also found to activate pro-apoptotic proteins such as caspase-3, caspase-8, and caspase-9, while inhibiting the anti-apoptotic protein bcl-2. nih.gov

In Vivo Preliminary Efficacy Studies and Toxicological Profiling Related to this compound

Extensive searches of scientific literature and databases have not yielded specific in vivo efficacy studies or detailed toxicological profiles for the compound this compound. The available information primarily pertains to its chemical synthesis and properties, or the biological activities of structurally related compounds. Research focusing directly on the in vivo effects of this specific ester is not prominently documented in the accessible literature.

Animal Model Selection for Efficacy Assessments

There is no available information in the reviewed literature detailing the selection of specific animal models for the purpose of efficacy assessments of this compound. The parent compound, (4-formyl-2-methoxyphenoxy)acetic acid, has been utilized as a starting material in the synthesis of other molecules, such as β-lactams, which are known for their potential biological activities. researchgate.net However, studies detailing the in vivo testing of the title compound, and therefore the animal models used, are not present in the search results.

Preliminary Toxicity and Safety Evaluations

No specific experimental data from preliminary in vivo toxicity or safety evaluations for this compound were found in the reviewed sources. While general hazard statements and precautionary information are available from chemical suppliers, these are typically based on computational predictions or data from similar chemical structures rather than direct in vivo toxicological studies. sigmaaldrich.com For instance, a related compound, ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate, is associated with hazard statements for skin and eye irritation and respiratory irritation. sigmaaldrich.com However, this does not represent experimental toxicological data for this compound.

Computational and Theoretical Studies on Ethyl 4 Formyl 2 Methoxyphenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For vanillin (B372448) derivatives, these calculations provide insights into how substituents modify the electronic properties of the parent molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability.

In studies of vanillin and its derivatives, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the aldehyde group and the benzene ring, suggesting these as the sites for nucleophilic attack.

For Ethyl (4-formyl-2-methoxyphenoxy)acetate, the addition of the ethyl acetate (B1210297) group is expected to influence the FMOs. A DFT study on O-alkyl vanillin derivatives provided insights into their electronic properties. tandfonline.com While not the exact molecule, the findings for these similar structures are instructive. For instance, the HOMO-LUMO gap for some O-alkylated vanillin derivatives was found to be around 4.34 eV. tandfonline.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Vanillin Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.86 |

| Energy Gap (ΔE) | 4.34 |

Data is representative of O-alkylated vanillin derivatives and is intended for illustrative purposes. tandfonline.com

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In vanillin, the most negative potential is typically located around the oxygen atom of the carbonyl group, making it a prime site for protonation and interaction with electrophiles. researchgate.net The hydrogen atom of the phenolic hydroxyl group exhibits a positive potential, indicating its acidic nature.

For this compound, the MESP would likely show a significant negative potential around the carbonyl oxygen of the ester group, in addition to the aldehyde's carbonyl oxygen. This suggests that both sites are potential centers for electrophilic interactions. The aromatic ring would exhibit a mixed potential, while the ethyl group would be largely neutral. A study on vanillin derivatives confirmed that electrophilic attacks are likely near the C=O group. tandfonline.com

Computational methods can be employed to model reaction mechanisms and determine the most favorable reaction pathways by calculating the energies of reactants, transition states, and products. For instance, the oxidation of vanillin precursors by enzymes like lignin (B12514952) peroxidase has been studied computationally. nih.govcore.ac.uk These studies calculate ionization potentials to predict whether a reaction is likely to occur. nih.govcore.ac.uk

While specific reaction pathway studies for this compound are not available, computational approaches could be used to investigate its synthesis, degradation, or metabolic pathways. For example, the Williamson ether synthesis, a likely route to this compound, could be modeled to understand its kinetics and thermodynamics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and interactions with biological macromolecules.

MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers. These simulations would likely reveal that the planar arrangement of the benzene ring and the acetate group is favored due to electronic delocalization, although rotations around the C-O bonds will lead to a variety of accessible conformations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Numerous studies have performed molecular docking of vanillin derivatives with various protein targets, including those for cancer and Alzheimer's disease. tandfonline.comnih.govnih.gov For example, vanillin derivatives have been docked into the active sites of enzymes like topoisomerase-IIα and estrogen receptor-α. tandfonline.comnih.gov These studies often reveal the importance of hydrogen bonds and hydrophobic interactions in the binding of these ligands. tandfonline.comnih.gov

A hypothetical docking study of this compound into a protein active site would likely show the formyl and ester carbonyl groups acting as hydrogen bond acceptors. The methoxy group and the aromatic ring could participate in van der Waals and π-π stacking interactions. The binding affinity would depend on the specific topology and amino acid composition of the receptor's binding pocket.

Table 2: Representative Docking Scores for Vanillin Derivatives with a Protein Target

| Compound | Binding Affinity (kcal/mol) |

| Vanillin Derivative 1 | -8.9 |

| Vanillin Derivative 2 | -8.2 |

| Vanillin Derivative 3 | -7.5 |

Data is representative of docking studies on vanillin derivatives and is intended for illustrative purposes. tandfonline.com

Binding Free Energy Calculations

The determination of binding free energy is a critical component in computational drug design and molecular biology, providing quantitative insight into the stability of a ligand-protein complex. For this compound, such calculations would be instrumental in predicting its binding affinity to a specific biological target. Methodologies like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations are standard approaches to estimate the binding free energy (ΔG_bind). nih.govwustl.edu

These calculations typically involve a thermodynamic cycle that dissects the binding process into more computationally manageable steps. wustl.eduaps.org The binding free energy in a solvent can be calculated by considering the individual energies of the ligand, the protein, and the complex in both the gas phase and the solvent. aps.org

Table 1: Hypothetical Binding Free Energy Components for this compound with a Target Protein

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -42.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Modeling for this compound

In silico ADMET prediction is a crucial step in the early stages of drug discovery, allowing for the assessment of a compound's pharmacokinetic and toxicological properties without the need for extensive laboratory experiments. audreyli.com Various computational models can be employed to predict these properties for this compound.

Predictive Models for Absorption Characteristics

The absorption of a drug is heavily influenced by its physicochemical properties. Predictive models often utilize parameters such as lipophilicity (logP), polar surface area (PSA), and molecular weight to estimate intestinal absorption and blood-brain barrier penetration. For phenoxyacetic acid derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict properties like penetration through the plant cuticle and skin. mdpi.com Similar models could be applied to this compound.

Table 2: Predicted Physicochemical and Absorption Properties of this compound

| Property | Predicted Value | Implication for Absorption |

| Molecular Weight | 238.23 g/mol | Favorable (within Lipinski's rule of 5) |

| logP (o/w) | 2.1 | Good balance of hydrophilicity and lipophilicity |

| Polar Surface Area (PSA) | 63.8 Ų | Moderate, suggesting good cell permeability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate | Indicates potential for good oral bioavailability |

Note: The data in this table is derived from computational predictions for compounds with similar structures and should be considered illustrative.

Computational Prediction of Metabolic Pathways

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. For this compound, likely metabolic pathways would involve the hydrolysis of the ester group to form (4-formyl-2-methoxyphenoxy)acetic acid, and potential oxidation of the aldehyde group or demethylation of the methoxy group.

Table 3: Predicted Major Metabolites of this compound

| Metabolite | Metabolic Reaction | Predicted Activity |

| (4-formyl-2-methoxyphenoxy)acetic acid | Ester hydrolysis | Potentially active |

| (4-carboxy-2-methoxyphenoxy)acetic acid | Aldehyde oxidation | Likely inactive |

| Ethyl (4-formyl-2-hydroxyphenoxy)acetate | O-demethylation | Potentially altered activity |

Note: The data in this table is based on common metabolic pathways for related structures and is for illustrative purposes.

Toxicity Prediction and Risk Assessment Models

Toxicity prediction models use structural alerts and QSAR models to identify potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity. youtube.com For instance, studies on vanillin derivatives have included in silico predictions of toxicity profiles. researchgate.netdergipark.org.tr Similar approaches for this compound would screen for structural motifs associated with toxicity.

Table 4: In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction | Confidence Level |

| Mutagenicity (Ames test) | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogenic | Moderate |

| hERG Inhibition (Cardiotoxicity) | Low risk | Moderate |

| Skin Sensitization | Low risk | High |

Note: These predictions are illustrative and based on computational models. Experimental validation is required.

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics tools and public databases like PubChem and ChEMBL are invaluable for identifying compounds structurally related to this compound and mining their associated biological and chemical data. bioconductor.orgnih.gov Such searches can reveal structure-activity relationships (SAR) and help in the design of new analogues with improved properties.

A search for compounds containing the phenoxyacetic acid scaffold reveals a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov Specifically, derivatives of vanillin and its related structures have been investigated for various therapeutic applications. researchgate.netresearchgate.net Mining these databases for compounds with the 4-formyl-2-methoxyphenoxy moiety would provide a focused set of related structures for further computational analysis. This approach allows researchers to leverage existing data to make informed decisions in the drug discovery and development process.

Analytical Methodologies and Characterization in Ethyl 4 Formyl 2 Methoxyphenoxy Acetate Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating Ethyl (4-formyl-2-methoxyphenoxy)acetate from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purification of vanillin (B372448) derivatives. For compounds structurally similar to this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method. researchgate.net The analysis typically utilizes a C18 column and a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous solution, often with a buffer like acetic acid to ensure sharp peaks. researchgate.net Detection is commonly performed using a photodiode array (PDA) or a UV detector, with a wavelength set around 280 nm to detect the aromatic system. researchgate.netsemanticscholar.org This method allows for high sensitivity, accuracy, and repeatable quantification, making it suitable for purity assessment and quality control. semanticscholar.org

Table 1: Illustrative HPLC Parameters for Analysis of Vanillin Derivatives

| Parameter | Condition | Source |

| Column | C18 (Reversed-Phase) | researchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with Acetic Acid | researchgate.net |

| Detection | PDA or UV at ~280 nm | researchgate.netsemanticscholar.org |

| Application | Purity Assessment, Quantification | semanticscholar.org |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector (GC-MS), is a standard technique for the analysis of volatile and thermally stable compounds like aromatic esters. While direct GC analysis of this compound can be performed, the primary application is often in identifying and quantifying it within complex mixtures. nih.govresearchgate.net

For analysis, a non-polar or medium-polarity capillary column, such as one with a DB-5 or HP-Innowax stationary phase, is typically used. nih.gov The oven temperature is programmed to ramp up gradually to ensure the separation of components with different boiling points. nih.gov The sample is injected into a heated port to ensure rapid volatilization. The separated components are then detected, commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer for identification. nih.gov

Table 2: General GC Parameters for Aromatic Ester Analysis

| Parameter | Condition | Source |

| Column | DB-5 or HP-Innowax Capillary Column | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | nih.gov |

| Temperature Program | Ramped temperature, e.g., 40°C to 230°C | nih.gov |

| Application | Identification, Quantification, Separation of Volatile Components |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.gov The synthesis of this compound typically involves the reaction of a vanillin precursor with an ethyl haloacetate. arabjchem.org

Researchers use TLC to track the consumption of starting materials and the formation of the product. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). nih.govresearchgate.net The ratio of these solvents is adjusted to achieve good separation between the spots of the reactants and the product. nih.gov After development, the spots are visualized, typically under UV light, or by using a staining reagent like vanillin/sulfuric acid, which reacts with the compounds to produce colored spots. nih.govepfl.ch The difference in the retention factor (Rf) values between the starting material and the product indicates the progress of the reaction. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and offers clues about the structure through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Table 3: Predicted ¹H NMR and ¹³C NMR Data for this compound based on Halogenated Analogs

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Source (Analog Data) |

| -CH₃ (ethyl) | ~1.2-1.3 (triplet) | ~14-15 | chemicalbook.com |

| -OCH₃ | ~3.9 (singlet) | ~56 | chemicalbook.com |

| -OCH₂ (ethyl) | ~4.2 (quartet) | ~62 | chemicalbook.com |

| -OCH₂CO- | ~4.8 (singlet) | ~68-70 | chemicalbook.com |

| Aromatic CH | ~7.0-7.8 (multiplets) | ~110-135 | chemicalbook.com |

| Aromatic C-O | N/A | ~150-153 | chemicalbook.com |

| C=O (aldehyde) | ~9.8 (singlet) | ~191 | chemicalbook.com |

| C=O (ester) | N/A | ~169 | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular formula.

The fragmentation of esters in MS often involves characteristic bond cleavages. For this compound, common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the ether bond. The stable aromatic ring structure would lead to prominent aromatic fragment ions in the spectrum. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Spectroscopic methods are indispensable tools for elucidating the functional groups present in a molecule. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to provide key insights into the chemical structure of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. The presence of specific bonds is confirmed by the absorption of infrared radiation at distinct wavenumbers. For a compound with the structure of this compound, the IR spectrum is expected to exhibit several key absorption bands.

Based on data from structurally similar compounds, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.id, key vibrational frequencies can be predicted. The presence of the ester carbonyl (C=O) group would be indicated by a strong absorption band typically in the range of 1760-1740 cm⁻¹. The aldehydic carbonyl group is also expected to show a strong absorption in a similar region, often around 1700-1680 cm⁻¹. The aromatic C=C bond stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ether and ester groups would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Interactive Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aldehyde C-H | ~2850 and ~2750 | Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch |

| Ester C=O | 1760-1740 | Stretch |

| Aldehyde C=O | 1700-1680 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| Ether C-O | 1300-1200 | Asymmetric Stretch |

| Ester C-O | 1200-1000 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the presence of the benzene (B151609) ring and the carbonyl groups gives rise to characteristic absorption bands in the UV region. Research on other vanillin derivatives has shown distinct UV-Vis spectral properties kau.edu.sa. Typically, aromatic systems exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The presence of substituents on the benzene ring, such as the formyl and methoxy (B1213986) groups, can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and increase the absorption intensity.

For instance, a study on ethyl-2-(4-aminophenoxy) acetate, a related compound, reported UV-Vis absorption bands at 299 nm and 234 nm mdpi.com. It is expected that this compound would also show strong absorptions in the UV region, corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups.

Advanced Characterization Methods

Beyond routine spectroscopic analysis, advanced methods are employed to gain a more definitive understanding of the compound's three-dimensional structure and elemental makeup.

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of ethyl-2-(4-aminophenoxy) acetate has been determined, revealing a triclinic crystal system mdpi.com. Such an analysis for this compound would definitively confirm the connectivity of the atoms and the conformation of the molecule in the solid state. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Interactive Table: Example Crystallographic Data for a Related Compound (ethyl-2-(4-aminophenoxy) acetate) mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2104(6) |

| b (Å) | 10.3625(9) |

| c (Å) | 11.9562(9) |

| α (°) | 101.787(7) |

| β (°) | 91.849(6) |

| γ (°) | 102.755(7) |

| Volume (ų) | 968.02(14) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a newly synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound (C12H14O5), the theoretical elemental composition would be calculated as follows:

Carbon (C): (12 * 12.01) / 238.22 * 100% = 60.50%

Hydrogen (H): (14 * 1.01) / 238.22 * 100% = 5.92%

Oxygen (O): (5 * 16.00) / 238.22 * 100% = 33.58%

In research practice, the synthesis of novel compounds is often accompanied by elemental analysis data, which is a standard requirement for publication in peer-reviewed journals researchgate.netresearchgate.net.

Quality Control and Analytical Validation Procedures in Research

In any research setting, rigorous quality control (QC) and analytical validation are paramount to ensure the reliability and reproducibility of the results. For studies involving this compound, these procedures would encompass several aspects.

Purity Assessment: The purity of the synthesized compound is typically assessed using chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A single spot in TLC or a single peak in the HPLC chromatogram is a good indicator of a pure compound.

Structural Confirmation: The identity of the compound is confirmed through a combination of the analytical techniques discussed above (IR, NMR, Mass Spectrometry, and potentially X-ray crystallography). The consistency of the data from these different methods provides a high degree of confidence in the assigned structure.

Method Validation: When quantitative analysis is performed, the analytical methods themselves must be validated. This involves assessing parameters such as:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

By adhering to these quality control and validation procedures, researchers can ensure the scientific rigor and integrity of their findings related to this compound.

Applications and Translational Potential of Ethyl 4 Formyl 2 Methoxyphenoxy Acetate Research

Role as a Synthetic Intermediate in Organic Synthesis

The true strength of Ethyl (4-formyl-2-methoxyphenoxy)acetate lies in its utility as a starting material or intermediate in organic synthesis. The distinct reactivity of its functional groups can be exploited to build sophisticated molecular frameworks. The ester can be hydrolyzed to a carboxylic acid, the aldehyde can undergo condensation and oxidation/reduction reactions, and the aromatic ring can be further functionalized, making it a highly adaptable scaffold.

The core structure of this compound is a feature in the synthesis of various heterocyclic compounds known for their biological significance. researchgate.netwikipedia.org Research has demonstrated that the closely related compound, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is a key precursor for creating complex molecules with potential therapeutic applications.

For instance, this acetic acid derivative has been used to generate a "vanillinyl ketene" in situ. This reactive intermediate then participates in cycloaddition reactions with imines to produce highly functionalized β-lactams (2-azetidinones). rsc.orgresearchgate.net The β-lactam ring is a cornerstone of many widely used antibiotics, and its presence in these novel structures marks them as compounds of significant biological interest. rsc.orgresearchgate.net

Furthermore, the 2-(4-formyl-2-methoxyphenoxy)acetic acid scaffold has been utilized in the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives. These compounds were synthesized and subsequently evaluated for their in vitro antimicrobial activities against various microbial strains, where they showed significant activity.

The broader class of phenoxyacetic acid derivatives has been explored extensively for various biological activities. For example, different derivatives have been synthesized and investigated as selective COX-2 inhibitors for anti-inflammatory applications and as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. mdpi.comnih.gov These examples underscore the value of the phenoxyacetic acid core, shared by this compound, as a foundational element for discovering new bioactive molecules. nih.govpharmacy180.com

Table 1: Examples of Biologically Active Molecules Derived from the (4-formyl-2-methoxyphenoxy)acetate Scaffold This table is interactive. Click on headers to sort.

| Precursor Compound | Derived Molecular Class | Potential Biological Application | Reference |

|---|---|---|---|

| 2-(4-formyl-2-methoxyphenoxy)acetic acid | Polyfunctionalized β-lactams (2-azetidinones) | Antibacterial | rsc.orgresearchgate.net |

| 2-(4-formyl-2-methoxyphenoxy)acetic acid | 1,3,4-Thiadiazoles | Antimicrobial | |

| Phenoxyacetic acid derivatives | Hydrazone derivatives | Anti-inflammatory (COX-2 inhibition) | mdpi.com |

The chemical functionalities of this compound make it an excellent building block for constructing larger, more complex molecular architectures. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. For example, the aldehyde can react with hydrazides to form hydrazones, which are themselves important structural motifs in medicinal chemistry. mdpi.com

The ester group can be easily hydrolyzed to the corresponding carboxylic acid. mdpi.com This acid can then be converted into acid chlorides or activated esters for amide bond formation, or participate in other reactions, effectively serving as a linchpin for connecting different molecular fragments. The synthesis of β-lactams from the corresponding acid is a prime example of this strategy. rsc.orgresearchgate.net